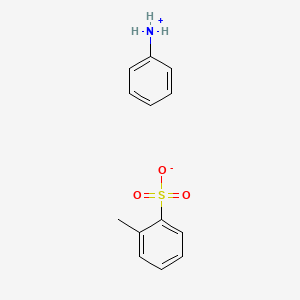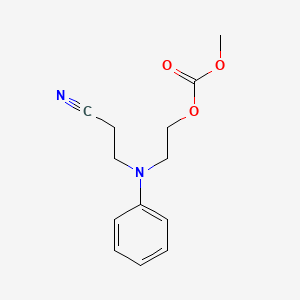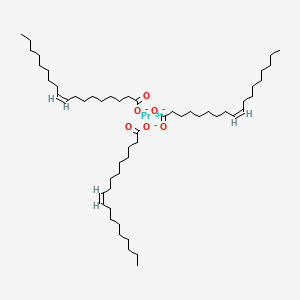
Praseodymium(3+) oleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium(3+) oleate is a coordination compound formed by the interaction of praseodymium ions (Pr3+) with oleic acid Praseodymium is a rare-earth metal belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
準備方法
Synthetic Routes and Reaction Conditions: Praseodymium(3+) oleate can be synthesized through a reaction between praseodymium chloride (PrCl3) and oleic acid in the presence of a suitable solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination compound. The general reaction can be represented as follows: [ \text{PrCl}3 + 3 \text{C}{18}\text{H}{34}\text{O}2 \rightarrow \text{Pr}(\text{C}{18}\text{H}{33}\text{O}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Praseodymium(3+) oleate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to praseodymium metal or lower oxidation states using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Praseodymium metal or lower oxidation state compounds.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of high-strength alloys, permanent magnets, and special glasses and ceramics.
作用機序
The mechanism by which praseodymium(3+) oleate exerts its effects is primarily based on the interaction of praseodymium ions with molecular targets. Praseodymium ions can interact with various biological molecules, including proteins and nucleic acids, potentially altering their structure and function. The oleate ligands may facilitate the solubility and stability of the compound in biological systems, enhancing its effectiveness.
類似化合物との比較
Praseodymium(3+) oleate can be compared with other similar compounds, such as:
Neodymium(3+) oleate: Similar in structure and properties but with neodymium ions instead of praseodymium.
Lanthanum(3+) oleate: Contains lanthanum ions and exhibits different magnetic and optical properties.
Cerium(3+) oleate: Contains cerium ions and is known for its catalytic properties.
Uniqueness: this compound is unique due to the specific properties of praseodymium ions, including their magnetic susceptibility and optical characteristics. These properties make it particularly valuable in applications requiring specific magnetic and optical functionalities.
特性
CAS番号 |
94232-47-0 |
|---|---|
分子式 |
C54H99O6Pr |
分子量 |
985.3 g/mol |
IUPAC名 |
(Z)-octadec-9-enoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H34O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |
InChIキー |
RENJVUUROSVABU-GNOQXXQHSA-K |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pr+3] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



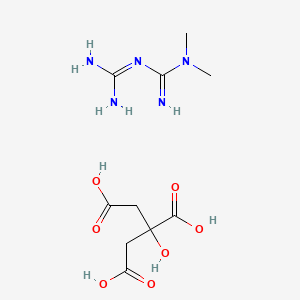
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
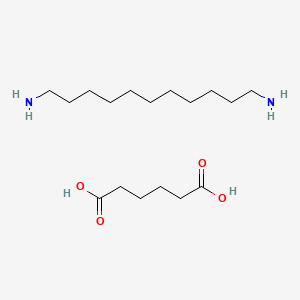
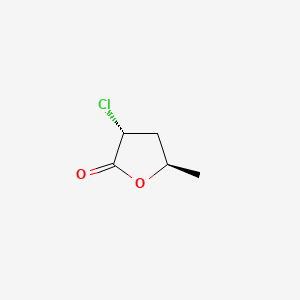

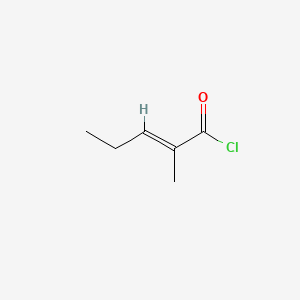

![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)

